molecular formula C18H42O6S2Si2 B1294573 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane CAS No. 56706-10-6

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

Cat. No. B1294573
CAS RN: 56706-10-6
M. Wt: 474.8 g/mol
InChI Key: FBBATURSCRIBHN-UHFFFAOYSA-N
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Patent
US03946059

Procedure details

47.5 g of bis-[γ-(triethoxysilyl)-propyl]-disulfide (0.1 mole) was heated together with 6.2 g of sulfur (0.2 mole) in a nitrogen gas atmosphere for about 50 hours at 160°C, until all of the sulfur had gone into solution and did not crystallize out again when the solution was cooled. A dark red, viscous solution was formed, which a thin-layer chromatograph shows to contain no more free sulfur, and which, according to mass spectrometric analysis, contains a small amount of pentasulfide in addition to disulfides and trisulfides.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pentasulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trisulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[Si](OCC)(OCC)CCC[S:8][S:9][CH2:10][CH2:11][CH2:12][Si:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])C.[S]>>[CH2:21]([O:20][Si:13]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])[CH2:12][CH2:11][CH2:10][S:9][S:8][S:8][S:9][CH2:10][CH2:11][CH2:12][Si:13]([O:14][CH2:15][CH3:16])([O:17][CH2:18][CH3:19])[O:20][CH2:21][CH3:22])[CH3:22] |^3:28|

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C)O[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Name
Quantity
6.2 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
pentasulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
trisulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not crystallize out again when the solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
A dark red, viscous solution was formed

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.